molecular formula C15H22ClN B562638 Didesmethyl Sibutramine-d6 CAS No. 1189727-93-2

Didesmethyl Sibutramine-d6

Katalognummer: B562638
CAS-Nummer: 1189727-93-2
Molekulargewicht: 257.835
InChI-Schlüssel: WQSACWZKKZPCHN-QYDDHRNTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Didesmethyl Sibutramine-d6 is a deuterated derivative of Didesmethyl Sibutramine. It is a stable isotope-labeled compound, where six hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the study of pharmacokinetics and metabolic profiling of drugs .

Wissenschaftliche Forschungsanwendungen

Didesmethyl Sibutramine-d6 is extensively used in scientific research, including:

    Chemistry: It is used as a tracer in the study of chemical reactions and mechanisms.

    Biology: It helps in understanding metabolic pathways and enzyme interactions.

    Medicine: It is used in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.

    Industry: It is used in the development and testing of new pharmaceuticals

Wirkmechanismus

Target of Action

Didesmethyl Sibutramine-d6, an active metabolite of the anorectic drug sibutramine , primarily targets the serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, thereby influencing various physiological functions such as mood, appetite, and energy balance .

Mode of Action

This compound acts as a triple reuptake inhibitor , blocking the reabsorption of serotonin, dopamine, and norepinephrine from neuronal synapses . By inhibiting the reuptake of these neurotransmitters, this compound promotes a sense of satiety and decreases appetite, thereby reducing food intake .

Biochemical Pathways

The therapeutic effects of this compound are achieved through its known mode of action as a serotonin (5-HT) and noradrenaline reuptake inhibitor (SNRI) . This dual mechanism of action results in two synergistic physiological effects — a reduction in energy intake and an increase in energy expenditure, which combine to promote and maintain weight loss .

Pharmacokinetics

Following sibutramine administration in humans, this compound (M2) is formed through the N-demethylation of desmethylsibutramine (M1) by CYP2B6 . Elevated plasma levels of sibutramine are observed with concomitant use of CYP2B6 inhibitors (e.g., clopidogrel) and in individuals with certain CYP2B6 genotypes due to the reduced conversion of sibutramine into desmethylsibutramine .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of neurotransmitter levels in the synaptic cleft. By inhibiting the reuptake of serotonin, dopamine, and norepinephrine, it increases the availability of these neurotransmitters, thereby enhancing their signaling . This leads to a decrease in appetite and food intake, promoting weight loss .

Action Environment

Additionally, genetic factors such as CYP2B6 genotypes can affect the metabolism and efficacy of this compound .

Safety and Hazards

While specific safety and hazard information for Didesmethyl Sibutramine-d6 is not available, it’s important to note that Sibutramine, a related compound, was withdrawn from use in the United States in 2010 because of increased risk of cardiovascular events .

Zukünftige Richtungen

Awareness about the loss of long-term effectiveness and detrimental side effects of Sibutramine has recently emerged. As a consequence, new drugs that produce safer and more persistent weight loss are currently undergoing clinical trials .

Biochemische Analyse

Biochemical Properties

Didesmethyl Sibutramine-d6, like its parent compound sibutramine, acts as a triple reuptake inhibitor, blocking the reabsorption of serotonin, dopamine, and norepinephrine from neuronal synapses . This interaction with neurotransmitters is key to its biochemical role.

Cellular Effects

The cellular effects of this compound are primarily related to its influence on neurotransmitter reuptake. By inhibiting the reuptake of serotonin, dopamine, and norepinephrine, this compound can influence various cellular processes, including cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a triple reuptake inhibitor. It binds to the reuptake transporters of serotonin, dopamine, and norepinephrine, inhibiting their function and leading to increased levels of these neurotransmitters in the synaptic cleft .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Studies on sibutramine have shown that despite a dose-dependent reduction in food intake and body weight in rats, there was no compelling evidence for reductions in mortality rate .

Metabolic Pathways

This compound is formed through the N-demethylation of desmethylsibutramine (M1) by CYP2B6 . This indicates that this compound is involved in the cytochrome P450 metabolic pathway.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Didesmethyl Sibutramine-d6 involves the reaction of Didesmethyl Sibutramine with a deuterated reagent under specific reaction conditions. The exact synthetic methods and steps can be found in detailed literature or patents .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the compound. The production is regulated and monitored to comply with safety and environmental standards .

Analyse Chemischer Reaktionen

Types of Reactions: Didesmethyl Sibutramine-d6 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols .

Vergleich Mit ähnlichen Verbindungen

    Didesmethyl Sibutramine: The non-deuterated form of Didesmethyl Sibutramine-d6.

    Sibutramine: A norepinephrine, serotonin, and dopamine reuptake inhibitor used for weight loss.

    Desmethyl Sibutramine: A metabolite of Sibutramine with similar pharmacological properties.

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium can alter the metabolic profile of the compound, leading to more accurate and reliable data in drug development .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway of Didesmethyl Sibutramine-d6 involves the reduction of the carbonyl group in the starting material Sibutramine-d6 to form Didesmethyl Sibutramine-d6.", "Starting Materials": [ "Sibutramine-d6", "Sodium borohydride (NaBH4)", "Methanol (CH3OH)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Sibutramine-d6 is dissolved in methanol", "Sodium borohydride is slowly added to the solution at a low temperature to reduce the carbonyl group to a hydroxyl group", "The reaction mixture is then acidified with hydrochloric acid to protonate the amine group", "The resulting precipitate is filtered and washed with water", "The product is then dissolved in sodium hydroxide solution to form Didesmethyl Sibutramine-d6-d6" ] }

CAS-Nummer

1189727-93-2

Molekularformel

C15H22ClN

Molekulargewicht

257.835

IUPAC-Name

1-[1-(4-chlorophenyl)-2,2,3,3,4,4-hexadeuteriocyclobutyl]-3-methylbutan-1-amine

InChI

InChI=1S/C15H22ClN/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10,17H2,1-2H3/i3D2,8D2,9D2

InChI-Schlüssel

WQSACWZKKZPCHN-QYDDHRNTSA-N

SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N

Synonyme

1-(4-Chlorophenyl)-α-(2-methylpropyl)cyclobutanemethanamine-d6;  (+/-)-Didesmethylsibutramine-d6;  1-[1-(4-Chlorophenyl)cyclobutyl-d6]-3-methylbutylamine;  _x000B_1-[1-(4-Chlorophenyl)cyclobutyl-d6]-3-methylbutan-1-amine; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.